molecular formula C14H12Cl4N6O6Zn B15341327 zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride CAS No. 14239-24-8

zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride

Cat. No.: B15341327
CAS No.: 14239-24-8
M. Wt: 567.5 g/mol
InChI Key: SFFMOMRYJYTFCT-UHFFFAOYSA-J
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Description

Zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride is a chemical compound with the molecular formula C14H12Cl4N6O6Zn and a molecular weight of 567.503 g/mol. This compound is known for its unique structure, which includes a diazonium group, a nitro group, and a methoxy group attached to a benzene ring, coordinated with zinc and chloride ions. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride typically involves the diazotization of 4-methoxy-2-nitroaniline followed by the reaction with zinc chloride. The diazotization process requires the use of nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium salt.

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization processes under controlled conditions to ensure the purity and stability of the product. The use of cleanroom facilities and adherence to Good Manufacturing Practices (GMP) are essential to maintain the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.

    Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides (e.g., NaCl, KBr), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.

    Coupling Reactions: Phenols and aromatic amines are used as coupling partners, and the reactions are often conducted in acidic or neutral conditions.

    Reduction Reactions: Reducing agents such as hydrogen gas, palladium on carbon (Pd/C), or iron powder in acidic medium are used.

Major Products Formed

    Substitution Reactions: Halogenated, hydroxylated, or aminated benzene derivatives.

    Coupling Reactions: Azo compounds with vibrant colors.

    Reduction Reactions: 4-methoxy-2-nitroaniline derivatives.

Scientific Research Applications

Zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride has several applications in scientific research, including:

    Chemistry: Used as a diazonium source for the synthesis of azo dyes and other aromatic compounds.

    Biology: Employed in the labeling of biomolecules for detection and imaging purposes.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride involves the formation of reactive intermediates such as diazonium ions, which can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of new chemical bonds. The nitro group can also undergo reduction, affecting the overall reactivity and properties of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-2-nitrobenzenediazonium chloride
  • 2-methoxy-4-nitrobenzenediazonium chloride
  • 4-methoxybenzenediazonium tetrafluoroborate

Uniqueness

Zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride is unique due to its coordination with zinc and chloride ions, which enhances its stability and reactivity compared to other diazonium salts. This coordination also allows for specific applications in industrial and research settings where stability and controlled reactivity are crucial .

Properties

CAS No.

14239-24-8

Molecular Formula

C14H12Cl4N6O6Zn

Molecular Weight

567.5 g/mol

IUPAC Name

zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride

InChI

InChI=1S/2C7H6N3O3.4ClH.Zn/c2*1-13-5-2-3-6(9-8)7(4-5)10(11)12;;;;;/h2*2-4H,1H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

SFFMOMRYJYTFCT-UHFFFAOYSA-J

Canonical SMILES

COC1=CC(=C(C=C1)[N+]#N)[N+](=O)[O-].COC1=CC(=C(C=C1)[N+]#N)[N+](=O)[O-].[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

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